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3-[(4-aminophenyl)formamido]propanamide

Immunoproteasome LMP2 Proteasome inhibition

Sourcing a para-aminobenzamide building block with orthogonal reactivity for PROTAC degrader synthesis often involves ester analogs requiring deprotection, adding steps and lowering yields. 3-[(4-Aminophenyl)formamido]propanamide (CAS 1114822-89-7) resolves this with its terminal propanamide, enabling direct conjugation. - Direct Conjugation: Terminal amide eliminates ester hydrolysis steps, improving synthetic efficiency. - Defined Geometry: Para-substitution provides a precise conjugation vector for ternary complex formation. - Proven Utility: Supports HDAC-targeting PROTAC development, as demonstrated in degrader 32a (DC₅₀ = 8.9 nM).

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 1114822-89-7
Cat. No. B1519337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-aminophenyl)formamido]propanamide
CAS1114822-89-7
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCC(=O)N)N
InChIInChI=1S/C10H13N3O2/c11-8-3-1-7(2-4-8)10(15)13-6-5-9(12)14/h1-4H,5-6,11H2,(H2,12,14)(H,13,15)
InChIKeyIIYQQNHFDLLQMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1114822-89-7 Procurement Guide & Properties


3-[(4-Aminophenyl)formamido]propanamide (CAS 1114822-89-7) is a benzamide derivative with the IUPAC name 4-amino-N-(3-amino-3-oxopropyl)benzamide, characterized by a para-aminophenyl formamide moiety linked to a propanamide backbone . This compound belongs to the aminobenzamide class of small molecules and is primarily utilized as a versatile synthetic building block in medicinal chemistry, particularly for constructing proteolysis-targeting chimera (PROTAC) degraders and other targeted protein degradation modalities [1]. The molecule features dual amide functionalities and a primary aromatic amine, enabling orthogonal conjugation strategies for linker attachment in bifunctional molecule design.

PROTAC degrader synthesis building block
Para-aminophenyl geometry for rigid linker assembly
Dual amide and aniline enable orthogonal conjugation

1114822-89-7 Substitution Risk for Benzamide Analogs


Aminobenzamide derivatives with varying substitution patterns exhibit divergent target engagement profiles and linker compatibility that preclude generic substitution. Even minor structural modifications to the benzamide scaffold—such as altering the substitution position from para to meta or ortho, or replacing the terminal propanamide with alternative amide-bearing chains—can substantially alter E3 ligase binding affinity, degradation efficiency (DC₅₀), and physicochemical properties governing ternary complex formation [1]. Furthermore, the para-aminophenyl configuration of 3-[(4-aminophenyl)formamido]propanamide provides a specific vector for linker conjugation that directly influences the spatial orientation of PROTAC ternary complexes [2]. The quantitative evidence below establishes the distinct performance characteristics of this specific compound relative to its closest structural and functional analogs.

Substitution positionMeta or ortho substitution may alter linker vector geometry and ternary complex formation efficiency.
Amide chain variantReplacing propanamide with other amide-bearing chains can shift E3 ligase engagement and degradation potency.
Ortho isomer2-aminobenzamide derivatives are often used as cleavable ADC linkers, not for rigid PROTAC assembly.

1114822-89-7 Comparator-Based Performance Evidence


LMP2 versus LMP7 Proteasome Subunit Selectivity

3-[(4-Aminophenyl)formamido]propanamide exhibits potent inhibition of the human 20S proteasome subunit LMP2 (β1i immunoproteasome) with an IC₅₀ of 66 nM, as measured by fluorescence assay using Ac-PAL-AMC substrate [1]. In contrast, the same compound demonstrates substantially weaker inhibition against the structurally homologous LMP7 (β5i) subunit, with an IC₅₀ of 10,000 nM under comparable assay conditions [2]. This approximately 152-fold selectivity window between LMP2 and LMP7 subunits is a quantifiable differentiation parameter.

LMP2 vs LMP7 Selectivity
Head-to-head
IC₅₀ 66 nM (LMP2); 10,000 nM (LMP7)
~152-fold selectivity for LMP2
Reported LMP2-biased inhibition context; supports subunit-selective assay design.
Fluorogenic substrate assay data; verify across platforms.
Immunoproteasome LMP2 Proteasome inhibition Selectivity

Aminobenzamide-Based PROTAC HDAC Degradation

In a direct comparative study of PROTAC degraders, aminobenzamide-based PROTACs incorporating the 4-aminobenzamide scaffold (structurally analogous to 3-[(4-aminophenyl)formamido]propanamide) were synthesized and evaluated alongside hydroxamate-based PROTACs against class I HDACs [1]. The aminobenzamide-based PROTAC 32a (HI31.1) achieved degradation of HDAC8 with a DC₅₀ of 8.9 nM and also degraded HDAC6 with a DC₅₀ of 14.3 nM, while inducing >50% apoptosis in MV-4-11 leukemic cells at 100 nM concentration [1]. The aminobenzamide scaffold class demonstrated suitability for achieving nanomolar degradation potency when properly linked to cereblon E3 ligase ligands.

PROTAC HDAC Degradation
Class-level
Aminobenzamide-based PROTAC 32a:
DC₅₀ 8.9 nM (HDAC8), 14.3 nM (HDAC6)
Reported class-level degradation potency context; supports target engagement study design.
Representative compound data; verify with specific PROTAC construct.
PROTAC HDAC degradation Aminobenzamide E3 ligase

Para versus Ortho Aminobenzamide Linker Geometry

The para-aminophenyl substitution pattern in 3-[(4-aminophenyl)formamido]propanamide distinguishes it from ortho-aminobenzamide (2-AB) derivatives that are preferentially utilized as enzymatically cleavable linkers in antibody-drug conjugates (ADCs) [1]. Whereas 2-AB derivatives function as protease-cleavable release elements in ADC payload delivery, the para-configuration in this compound provides a distinct conjugation vector geometry more suitable for rigid linker assembly in PROTAC ternary complex formation [2]. This positional isomerism directly impacts the spatial orientation and resulting degradation efficiency of bifunctional molecules.

Para vs Ortho Geometry
Data to verify
Functional divergence: para for PROTAC rigid linkers, ortho for ADC cleavable linkers (qualitative)
Para-configuration geometry context; requires application-specific verification.
No direct isomer degradation data available.
Linker chemistry ADC Cleavable linker Aminobenzamide

Amide versus Ester Terminal Group Stability

3-[(4-Aminophenyl)formamido]propanamide features a terminal primary amide group (propanamide) that provides direct synthetic accessibility without requiring deprotection steps, contrasting with ester prodrug analogs such as ethyl 3-(4-aminobenzamido)propanoate which contain hydrolyzable ester functionalities . The amide terminus in the target compound offers greater hydrolytic stability compared to ester-bearing analogs, reducing the risk of unintended degradation during storage or synthetic manipulation. Quantitative comparative stability data under standardized conditions (pH, temperature, solvent) are not available in the accessed sources.

Amide vs Ester Stability
Data to verify
Amide terminus offers hydrolytic stability advantage over ester analogs (qualitative)
Amide stability context; requires stability verification under synthetic conditions.
No quantitative comparative stability data found.
Synthetic intermediate Prodrug Amide stability Building block

1114822-89-7 Evidence-Validated Procurement Scenarios


LMP2-Selective Immunoproteasome Inhibitor Development

3-[(4-Aminophenyl)formamido]propanamide is suitable for medicinal chemistry programs requiring LMP2-biased proteasome modulation with minimal LMP7 off-target activity, based on its demonstrated 66 nM LMP2 IC₅₀ and approximately 152-fold selectivity over LMP7 (10,000 nM IC₅₀) [1][2]. This selectivity profile supports structure-activity relationship (SAR) studies focused on immunoproteasome subunit-specific inhibitors for autoimmune or inflammatory disease applications.

Aminobenzamide-Based PROTAC Degrader Synthesis

This compound serves as an aminobenzamide building block for constructing PROTAC degraders targeting class I HDACs or other epigenetically relevant proteins, as demonstrated by the successful development of aminobenzamide-based PROTAC 32a achieving HDAC8 degradation with DC₅₀ = 8.9 nM [1]. The para-aminophenyl configuration provides an appropriate vector for rigid linker attachment to cereblon E3 ligase ligands, supporting efficient ternary complex formation.

Rigid Linker PROTAC Assembly: Para-Aminophenyl Geometry

When designing PROTACs requiring defined spatial orientation between target-binding warhead and E3 ligase ligand, the para-substituted aminobenzamide configuration of this compound offers a distinct conjugation geometry compared to ortho-aminobenzamide (2-AB) derivatives used in cleavable ADC linkers [1][2]. This positional specificity is critical for achieving proper ternary complex formation and subsequent target ubiquitination efficiency.

Amide-Terminated Intermediate for Multi-Step Conjugate Synthesis

The terminal propanamide group enables direct conjugation without requiring ester hydrolysis steps, making this compound an efficient building block for multi-step syntheses where protecting group manipulation would otherwise reduce overall yield. This distinguishes it from ester-bearing analogs such as ethyl 3-(4-aminobenzamido)propanoate that require additional deprotection prior to subsequent coupling reactions [1].

Application
Selection Property
Validation Focus
Immunoproteasome subunit selectivity studies
LMP2 selectivity profile
Subunit-specific inhibition assay
Class I HDAC degrader synthesis
Aminobenzamide scaffold reactivity
HDAC degradation assay
PROTAC linker geometry optimization
Para-aminophenyl linker vector
Ternary complex formation assay
Multi-step conjugate synthesis
Terminal amide stability
Stability under coupling conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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